molecular formula C14H16O3 B13814429 (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid CAS No. 6309-33-7

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid

Cat. No.: B13814429
CAS No.: 6309-33-7
M. Wt: 232.27 g/mol
InChI Key: IDPCFIYJYAVFFE-UHFFFAOYSA-N
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Description

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid is a chemical compound with the molecular formula C14H16O3 It is characterized by a cyclohexene ring substituted with a hydroxyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid typically involves the reaction of cyclohexene with phenylacetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the hydroxyl group to the cyclohexene ring, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced catalytic systems and automated control mechanisms can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylacetic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene derivatives: Compounds like cyclohexene-1-carboxylic acid and cyclohexene-1-ol share structural similarities.

    Phenylacetic acid derivatives: Compounds such as phenylacetic acid and its substituted derivatives are closely related.

Uniqueness

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid is unique due to the combination of the cyclohexene ring with a hydroxyl group and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

6309-33-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(1-hydroxycyclohex-2-en-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C14H16O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-5,7-9,12,17H,2,6,10H2,(H,15,16)

InChI Key

IDPCFIYJYAVFFE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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